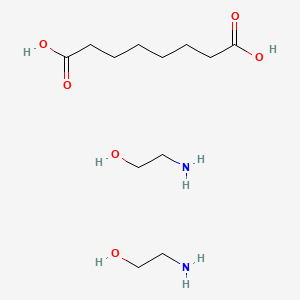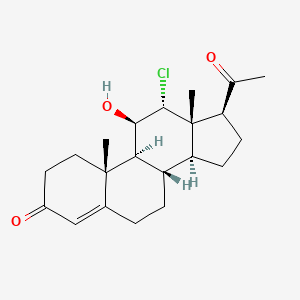
Pregn-4-ene-3,20-dione, 12-alpha-chloro-11-beta-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 3165269 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
The synthesis of BRN 3165269 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride. This reaction is followed by acidification to obtain the target product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
BRN 3165269 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another. Halogenation is a common substitution reaction for BRN 3165269, where halogens like chlorine or bromine are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
BRN 3165269 has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions. Its stability and reactivity make it a valuable compound for developing new chemical reactions and products.
Biology: In biological research, BRN 3165269 is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into their functions.
Medicine: The compound is investigated for its potential therapeutic effects. It is used in drug development to explore new treatments for diseases by targeting specific molecular pathways.
Industry: BRN 3165269 is used in the production of various industrial chemicals and materials. .
Mecanismo De Acción
The mechanism of action of BRN 3165269 involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes .
Comparación Con Compuestos Similares
BRN 3165269 can be compared with other similar compounds to highlight its uniqueness:
3-Chlorobenzo (B) thiophene-2-carboxylic acid: This compound shares a similar structure but differs in its reactivity and applications.
Black Phosphorus Nanosheets: Although structurally different, both compounds are used in industrial applications.
By comparing these compounds, we can appreciate the unique properties and applications of BRN 3165269, making it a valuable asset in various fields of research and industry.
Propiedades
Número CAS |
96006-01-8 |
|---|---|
Fórmula molecular |
C21H29ClO3 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
(8S,9S,10R,11R,12R,13S,14S,17S)-17-acetyl-12-chloro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO3/c1-11(23)15-6-7-16-14-5-4-12-10-13(24)8-9-20(12,2)17(14)18(25)19(22)21(15,16)3/h10,14-19,25H,4-9H2,1-3H3/t14-,15+,16-,17+,18+,19-,20-,21+/m0/s1 |
Clave InChI |
CBRMEFQUSCRXLS-YRCLAMMRSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H]([C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)Cl)C |
SMILES canónico |
CC(=O)C1CCC2C1(C(C(C3C2CCC4=CC(=O)CCC34C)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


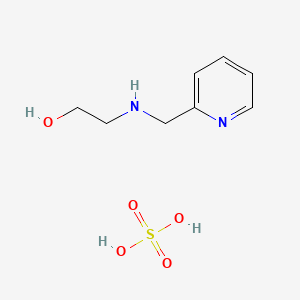
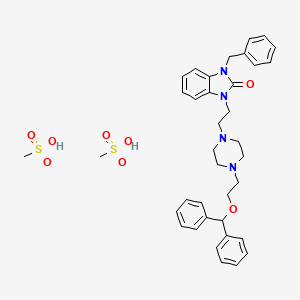
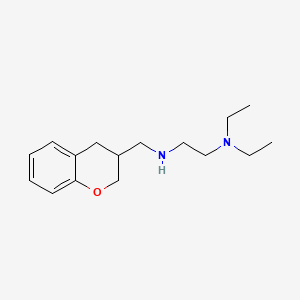
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)

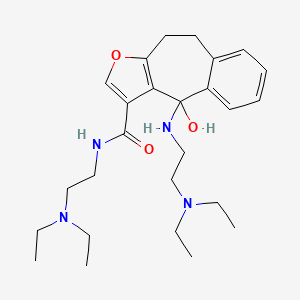



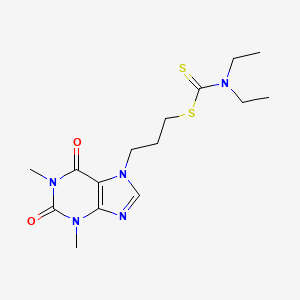
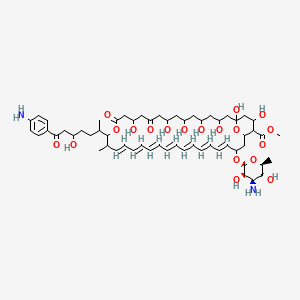

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
